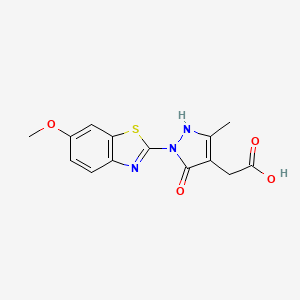
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a benzothiazole moiety, and several functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-2-benzothiazolyl hydrazine with 3-methyl-1H-pyrazole-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- 6-Methoxy-2-benzothiazolyl hydrazine
- 3-Methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-Hydroxy-1-(6-methoxy-2-benzothiazolyl)-3-methyl-1H-pyrazole-4-acetic acid stands out due to its combination of functional groups and the presence of both a pyrazole and benzothiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
84968-80-9 |
|---|---|
分子式 |
C14H13N3O4S |
分子量 |
319.34 g/mol |
IUPAC名 |
2-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4S/c1-7-9(6-12(18)19)13(20)17(16-7)14-15-10-4-3-8(21-2)5-11(10)22-14/h3-5,16H,6H2,1-2H3,(H,18,19) |
InChIキー |
XRQGAEAENMRDLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-hydroxyethyl-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propyl]amino]ethanol](/img/structure/B12740860.png)
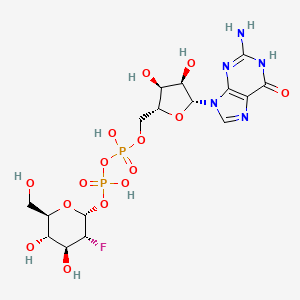

![5,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12740904.png)
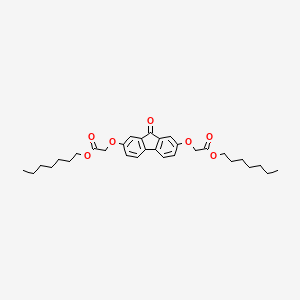




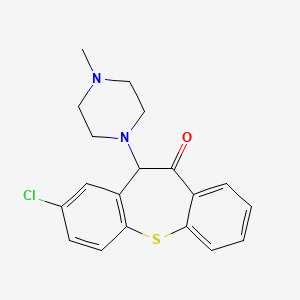
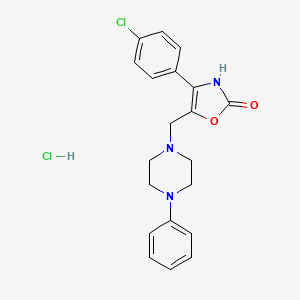
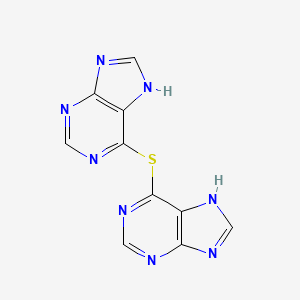
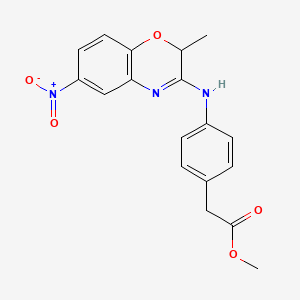
![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)
